Fenprinast is synthesized from specific chemical precursors, which are often derived from natural sources or designed through organic chemistry techniques. It falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs), known for their ability to alleviate pain, reduce inflammation, and lower fever. The compound's classification is significant in understanding its mechanism of action and potential therapeutic uses.
The synthesis of Fenprinast involves several chemical reactions that utilize various reagents and conditions to achieve the desired molecular structure.
Fenprinast's molecular structure is characterized by specific functional groups that contribute to its biological activity.
Fenprinast undergoes various chemical reactions that are integral to its synthesis and application.
The mechanism of action of Fenprinast is primarily linked to its ability to inhibit specific enzymes involved in inflammatory pathways.
Understanding the physical and chemical properties of Fenprinast is essential for predicting its behavior in various environments.
Fenprinast has potential applications across various fields due to its pharmacological properties.
Fenprinast (CAS# 75184-94-0 for the free base; 84166-17-6 for the hydrochloride salt) is a synthetic bronchodilator structurally and functionally analogous to cromolyn sodium. Characterized by the chemical formula C₁₆H₁₆ClN₅O and a molecular weight of 329.78 g/mol (free base), it emerged as a candidate for allergy and exercise-induced asthma research. Its oral bioavailability distinguishes it from first-generation cromolyn-like compounds, which typically require inhalation. Contemporary studies focus on its mechanism as a mast cell stabilizer, targeting inflammatory pathways in respiratory diseases. Despite its pharmacological promise, Fenprinast remains restricted to investigational use, with commercial suppliers like MedKoo and MedChemExpress emphasizing its status as a research-grade compound in vitro and in vivo models [2] [6] [10].
Table 1: Fundamental Chemical Properties of Fenprinast
| Property | Value |
|---|---|
| CAS Number (Free Base) | 75184-94-0 |
| Molecular Formula | C₁₆H₁₆ClN₅O |
| Molecular Weight | 329.78 g/mol |
| SMILES | O=C1N2C(N(CC3=CC=C(Cl)C=C3)C4=C1NC=N4)=NC(C)(C)C2 |
| IUPAC Name | 4-(4-chlorobenzyl)-6,6-dimethyl-3,4,6,7-tetrahydro-9H-imidazo[1,2-a]purin-9-one |
| Elemental Composition | C:58.27%, H:4.89%, Cl:10.75%, N:21.24%, O:4.85% |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5